molecular formula C17H17Cl2NO3 B2805224 N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide CAS No. 685846-92-8

N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide

Cat. No. B2805224
CAS RN: 685846-92-8
M. Wt: 354.23
InChI Key: PEBARHKQIMGLQR-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac has been found to be effective in the treatment of several conditions such as arthritis, migraine, and menstrual cramps. The purpose of

Scientific Research Applications

Antiulcer Activity

  • Compounds similar to N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide have been synthesized and tested for their antiulcer properties. They exhibit gastric acid antisecretory activity against histamine-induced secretion in rats, suggesting potential for developing antiulcer agents (Ueda et al., 1991).

Antioxidant Properties

  • N-(Phenoxyalkyl)amides, which include compounds structurally related to N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide, have shown potent antioxidant activities. They display cytoprotective activity against hydrogen peroxide-induced cytotoxicity and are potential Ca(2+)/calmodulin-dependent kinase II inhibitors (Carocci et al., 2013).

Anticancer and Antifungal Activities

  • Derivatives of N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide have been synthesized and evaluated for their antifungal and anticancer activities. These compounds demonstrated significant inhibitory properties against various human cancer cell lines and fungal pathogens (Sirajuddin et al., 2015).

Corrosion Inhibition

  • Certain organic compounds, including those structurally similar to N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide, have been studied for their effectiveness in inhibiting corrosion of low carbon steel in hydrochloric acid solution (Khalifa & Abdallah, 2011).

Renewable Thermosetting Resin

  • A bisphenol derivative of N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide has been synthesized and used to create a new bis(cyanate) ester. This thermoset exhibits high thermal stability and low water uptake, making it suitable for maritime environments and demonstrating the potential for renewable resins (Harvey et al., 2014).

Antipathogenic Properties

  • New thiourea derivatives, including those related to N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide, have shown promising antipathogenic activities. They exhibit significant effects on bacterial cells, particularly on strains capable of forming biofilms (Limban et al., 2011).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c1-22-15-5-2-3-6-16(15)23-8-4-7-17(21)20-14-10-12(18)9-13(19)11-14/h2-3,5-6,9-11H,4,7-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBARHKQIMGLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-4-(2-methoxyphenoxy)butanamide

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